molecular formula C6H12ClNO2 B1622396 2-chloro-N-(3-methoxypropyl)acetamide CAS No. 1709-03-1

2-chloro-N-(3-methoxypropyl)acetamide

Cat. No.: B1622396
CAS No.: 1709-03-1
M. Wt: 165.62 g/mol
InChI Key: PAPAAHYQIUKDQT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)acetamide is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 3-methoxypropyl group and a chlorine atom is attached to the alpha carbon. This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

2-chloro-N-(3-methoxypropyl)acetamide is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(3-methoxypropyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with 3-methoxypropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+NH2CH2CH2OCH3ClCH2CONHCH2CH2OCH3+HCl\text{ClCH}_2\text{COCl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} ClCH2​COCl+NH2​CH2​CH2​OCH3​→ClCH2​CONHCH2​CH2​OCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium alkoxides or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Substituted amides, thioamides, or ethers.

    Hydrolysis: 3-methoxypropylamine and chloroacetic acid.

    Oxidation: N-oxides.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxypropyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methoxybenzyl)acetamide
  • 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
  • 2-chloro-N-(hydroxymethyl)acetamide

Uniqueness

2-chloro-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chloroacetamide derivatives. The presence of the 3-methoxypropyl group enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAAHYQIUKDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368358
Record name 2-chloro-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-03-1
Record name 2-chloro-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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